molecular formula C13H14N2O2S B4753319 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide

Cat. No. B4753319
M. Wt: 262.33 g/mol
InChI Key: XSSXWZWRMXBWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. JNJ-26481585 has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide inhibits HDACs, leading to an increase in histone acetylation and chromatin relaxation. This results in the activation of gene expression and the induction of cell differentiation, apoptosis, and cell cycle arrest. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide induces cell cycle arrest, apoptosis, and differentiation. It also sensitizes cancer cells to chemotherapy and radiation therapy. In animal models of inflammation, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to reduce inflammation and improve tissue damage. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic effects in various diseases, and its mechanism of action is well understood. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has a short half-life, which may require frequent dosing in clinical settings.

Future Directions

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several potential future directions for research. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be combined with other chemotherapeutic agents or targeted therapies to enhance its efficacy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be studied for its potential therapeutic effects in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the development of more potent and selective HDAC inhibitors may improve the efficacy and safety of 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide.

Scientific Research Applications

1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential therapeutic effects in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

1-(4-methylphenyl)-N-pyridin-3-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-4-6-12(7-5-11)10-18(16,17)15-13-3-2-8-14-9-13/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXWZWRMXBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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